molecular formula C10H13BrO2 B6331509 (3-Bromo-2-isopropoxyphenyl)methanol CAS No. 1250782-97-8

(3-Bromo-2-isopropoxyphenyl)methanol

Cat. No. B6331509
CAS RN: 1250782-97-8
M. Wt: 245.11 g/mol
InChI Key: PHQRGUHBYXUHHC-UHFFFAOYSA-N
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Description

“(3-Bromo-2-isopropoxyphenyl)methanol” is a chemical compound with the CAS Number: 1250782-97-8 . It has a molecular weight of 245.12 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a bromo group at the 3rd position, an isopropoxy group at the 2nd position, and a methanol group attached to the phenyl ring.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Mechanism of Action

BIPm is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of an electron-rich species with an electron-poor species. This reaction is often used in the synthesis of other organic compounds.
Biochemical and Physiological Effects
BIPm has a variety of biochemical and physiological effects. It can be used to synthesize a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also act as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

BIPm has a number of advantages and limitations for laboratory experiments. The main advantage of BIPm is its versatility and reactivity. BIPm is highly reactive and can be used in a variety of different reactions. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. The main limitation of BIPm is its toxicity. BIPm is a toxic compound and should be handled with care.

Future Directions

BIPm has a wide range of applications and potential uses. BIPm can be used in the synthesis of a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used in the synthesis of polymers and other materials. BIPm can also be used in the development of new drugs and drug delivery systems. BIPm can also be used in the development of new materials and technologies. Finally, BIPm can be used in the development of new analytical techniques.

Synthesis Methods

BIPm can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent. The Wittig reaction involves the reaction of an alkyl halide and a Wittig reagent. These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon.

Scientific Research Applications

BIPm is used in a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as esters, amides, and aldehydes. BIPm is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm is also used in the synthesis of polymers and other materials.

Safety and Hazards

The safety information for “(3-Bromo-2-isopropoxyphenyl)methanol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(3-bromo-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRGUHBYXUHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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